1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine
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Overview
Description
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine is a compound with the molecular formula C10H15NS. It features a cyclobutane ring attached to an amine group and a thiophene ring via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine typically involves the following steps:
Formation of 2-thiophen-3-yl-ethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to produce 2-thiophen-3-yl-aldehyde.
Cyclobutanation: The 2-thiophen-3-yl-ethylamine is then reacted with cyclobutanone under reductive amination conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Brominated or sulfonated thiophene derivatives.
Scientific Research Applications
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the cyclobutane ring.
Cyclobutanamine: Contains the cyclobutane ring but lacks the thiophene moiety.
Thiophene derivatives: Various thiophene-based compounds with different substituents
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring and the thiophene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H15NS |
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Molecular Weight |
181.30 g/mol |
IUPAC Name |
1-(2-thiophen-3-ylethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H15NS/c11-10(4-1-5-10)6-2-9-3-7-12-8-9/h3,7-8H,1-2,4-6,11H2 |
InChI Key |
FCQKJXXJRNTXHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCC2=CSC=C2)N |
Origin of Product |
United States |
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